Boc-Aph(Hor)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

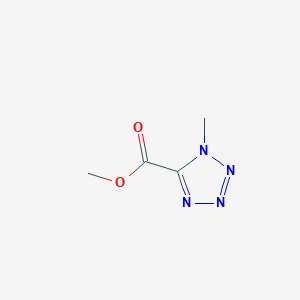

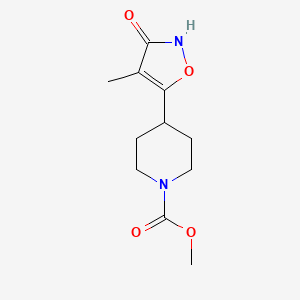

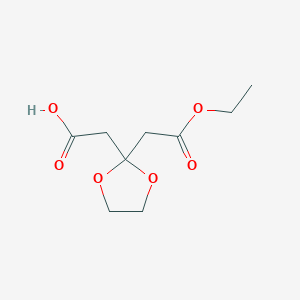

Boc-Aph(Hor)-OH, also known as N-tert-butoxycarbonyl-4-amino-phenylalanine-hydroorotyl, is a synthetic peptide derivative. This compound is often used in the synthesis of peptides and proteins due to its unique structural properties. It is particularly notable for its role in the development of gonadotropin-releasing hormone (GnRH) antagonists, which are used in various medical treatments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Aph(Hor)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of 4-amino-phenylalanine is protected using a tert-butoxycarbonyl (Boc) group.

Coupling with Hydroorotic Acid: The protected amino acid is then coupled with hydroorotic acid (Hor) using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Automated Purification: High-throughput purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Quality Control: Rigorous quality control measures are implemented to ensure consistency and compliance with industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

Boc-Aph(Hor)-OH undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Peptide Coupling: It can be coupled with other amino acids or peptides using peptide coupling reagents.

Substitution Reactions: The aromatic ring of the phenylalanine moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Peptide Coupling: N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Substitution: Electrophiles such as halogens or nitro groups under appropriate conditions.

Major Products

Deprotected Amino Acid: Removal of the Boc group yields 4-amino-phenylalanine-hydroorotyl.

Peptide Conjugates: Coupling with other amino acids or peptides forms longer peptide chains.

Wissenschaftliche Forschungsanwendungen

Boc-Aph(Hor)-OH has several scientific research applications:

Peptide Synthesis: It is used as a building block in the synthesis of complex peptides and proteins.

GnRH Antagonists: It plays a crucial role in the development of GnRH antagonists, which are used to treat hormone-dependent conditions such as prostate cancer and endometriosis.

Biological Studies: Researchers use it to study protein-protein interactions and enzyme mechanisms.

Drug Development: It is explored for its potential in developing new therapeutic agents.

Wirkmechanismus

Boc-Aph(Hor)-OH exerts its effects primarily through its incorporation into peptides and proteins. When used in GnRH antagonists, it binds to GnRH receptors, inhibiting the release of gonadotropins such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This inhibition reduces the production of sex hormones like testosterone and estrogen, which is beneficial in treating hormone-dependent conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-tert-butoxycarbonyl-4-amino-phenylalanine (Boc-Aph-OH): Similar structure but lacks the hydroorotyl group.

N-tert-butoxycarbonyl-4-amino-phenylalanine-urea (Boc-Aph-Urea): Contains a urea group instead of hydroorotyl.

Uniqueness

Boc-Aph(Hor)-OH is unique due to the presence of the hydroorotyl group, which enhances its binding affinity and stability in peptide synthesis. This makes it particularly valuable in the development of GnRH antagonists with improved pharmacological properties.

Eigenschaften

CAS-Nummer |

324017-29-0 |

|---|---|

Molekularformel |

C19H24N4O7 |

Molekulargewicht |

420.4 g/mol |

IUPAC-Name |

(2S)-3-[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C19H24N4O7/c1-19(2,3)30-18(29)22-13(16(26)27)8-10-4-6-11(7-5-10)20-15(25)12-9-14(24)23-17(28)21-12/h4-7,12-13H,8-9H2,1-3H3,(H,20,25)(H,22,29)(H,26,27)(H2,21,23,24,28)/t12-,13-/m0/s1 |

InChI-Schlüssel |

WBLDZGCUSXUZPJ-STQMWFEESA-N |

SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=O)N2)C(=O)O |

Isomerische SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)NC(=O)[C@@H]2CC(=O)NC(=O)N2)C(=O)O |

Kanonische SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=O)N2)C(=O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-N-(6-nitrobenzo[d]thiazol-2-yl)benzaMide](/img/structure/B3259673.png)

![2-[(Phenoxycarbonyl)amino]propanoic acid](/img/structure/B3259695.png)

![Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]-](/img/structure/B3259709.png)

![(3aR,5R,6S,7S,7aR)-5-(hydroxymethyl)-2,2-dimethyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B3259723.png)